molecular formula C17H20N2O4 B11031960 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide

3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B11031960
M. Wt: 316.35 g/mol
InChI Key: UGBMUCROTPCDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • The synthesis of 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide involves the following steps:
      • Glucose and pyridine are dissolved in ethanol under an argon atmosphere and refluxed.
      • Acetic acid is added, followed by further heating.
      • The concentrated reaction solution is diluted with water and the γ-pyranone product is extracted using ethyl acetate.
      • Purification is achieved through column chromatography (silica gel) and high-vacuum distillation.
      • The final product is obtained by recrystallization from hexane .
    • The synthetic route is depicted in the following diagram: !Synthetic Route
  • Chemical Reactions Analysis

      Reactions: 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Chemistry: Used as a natural alternative to synthetic colorants, especially due to increasing consumer concerns about synthetic dyes. Approved as a food coloring agent in several countries.

      Biology and Medicine: Research on its biological activity, potential therapeutic effects, and interactions with cellular pathways.

      Industry: Flavor and fragrance applications due to its sweet taste and aroma-enhancing properties.

  • Mechanism of Action

    • The exact mechanism by which 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyranone derivatives, such as maltol, furanones, and related flavor compounds.

      Uniqueness: Highlight its improved water solubility and pronounced sweetness compared to similar compounds.

    Properties

    Molecular Formula

    C17H20N2O4

    Molecular Weight

    316.35 g/mol

    IUPAC Name

    3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide

    InChI

    InChI=1S/C17H20N2O4/c1-21-14-7-4-12(10-15(14)22-2)5-8-16(20)19-13-6-9-17(23-3)18-11-13/h4,6-7,9-11H,5,8H2,1-3H3,(H,19,20)

    InChI Key

    UGBMUCROTPCDKM-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)CCC(=O)NC2=CN=C(C=C2)OC)OC

    solubility

    >47.5 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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